molecular formula C21H21ClN2O4S B2994297 2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-80-5

2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2994297
CAS No.: 900011-80-5
M. Wt: 432.92
InChI Key: NNSQKIBBXDCUQF-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H21ClN2O4S and its molecular weight is 432.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to discover new antibacterial agents. Through the reaction of ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds, several pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives were produced. These compounds were then tested for their antibacterial activity, with several showing high effectiveness against bacterial strains (Azab, Youssef, & El‐Bordany, 2013).

Heterocyclic Fused Sulfones as Precursors

Another study explored heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes, which have applications in synthesizing new materials. By manipulating the chemical structure and reactions of these compounds, researchers can develop materials with desirable properties for various applications (Chaloner et al., 1992).

Synthesis of Thieno[3,4‐c]pyrazoles

The synthesis of thieno[3,4‐c]pyrazoles and their conversion into pyrazole analogues of o‐Quinodimethane has been investigated, offering insights into the creation of new heterocyclic compounds with potential applications in pharmaceuticals and materials science. The process involves reacting alkyl or aryl hydrazine hydrochlorides with 4-cyano-3-oxotetrahydrothiophene in refluxing ethanol, leading to the formation of the corresponding 2-alkylor 2-aryl-3-aminothieno[3,4c ]pyrazoles (Baraldi et al., 1998).

Antimicrobial Activity of Heterocycles

The synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been explored, underlining the significance of these compounds in developing new antimicrobial agents. These studies involve the reaction of 3-methyl 1-phenyl-5-amino pyrazole with various compounds to produce a range of heterocyclic derivatives, which are then tested for their antimicrobial efficacy (El‐Emary, Al-muaikel, & Moustafa, 2002).

Photoluminescence of Silver(I) Sulfonates

Research into the syntheses, structures, and photoluminescence of silver(I) sulfonates with pyrazine derivatives highlights the application of these compounds in creating materials with specific optical properties. The study synthesized a series of novel silver(I) sulfonates and characterized them to understand their structural and luminescent properties, demonstrating their potential in optoelectronic applications (Liu et al., 2009).

Properties

IUPAC Name

2-(3-chlorophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-27-19-9-8-15(13-20(19)28-2)21-18-7-4-10-23(18)11-12-24(21)29(25,26)17-6-3-5-16(22)14-17/h3-10,13-14,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSQKIBBXDCUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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